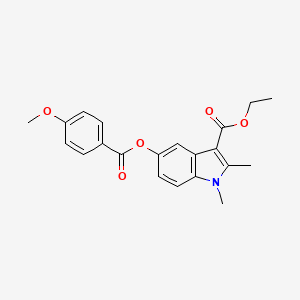

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate

Description

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate is a synthetic indole-derived ester compound characterized by a substituted indole core and a 4-methoxybenzoate moiety. Key structural features include:

- Indole ring: Substituted at positions 1 and 2 with methyl groups and at position 3 with an ethoxycarbonyl group (C₂H₅OCO-).

- Ester linkage: Connects the indole’s 5-position to a 4-methoxybenzoate group.

- Molecular formula: C₂₁H₂₅NO₅ (calculated molecular weight: 383.43 g/mol).

The 4-methoxybenzoate ester may confer resistance to hydrolysis compared to nitro-substituted analogs .

Properties

Molecular Formula |

C21H21NO5 |

|---|---|

Molecular Weight |

367.4 g/mol |

IUPAC Name |

ethyl 5-(4-methoxybenzoyl)oxy-1,2-dimethylindole-3-carboxylate |

InChI |

InChI=1S/C21H21NO5/c1-5-26-21(24)19-13(2)22(3)18-11-10-16(12-17(18)19)27-20(23)14-6-8-15(25-4)9-7-14/h6-12H,5H2,1-4H3 |

InChI Key |

RYMKNFNUAIVMRT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 1,2-dimethylindole with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with 4-methoxybenzoic acid under esterification conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the indole and benzoate moieties, leading to a variety of substituted products

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

2-(1H-Indol-3-yl)-2-oxoethyl 4-Methoxy-3-nitrobenzoate (CAS 852679-67-5)

- Structure : Features an indol-3-yl group linked via a 2-oxoethyl bridge to a 4-methoxy-3-nitrobenzoate.

- Molecular formula : C₁₈H₁₅N₃O₆ (molecular weight: 369.33 g/mol).

- Key differences :

- Substituents : The nitro group at the benzoate’s 3-position introduces strong electron-withdrawing effects, increasing reactivity and susceptibility to hydrolysis compared to the methyl/ethoxycarbonyl groups in the primary compound .

- Bridge moiety : The 2-oxoethyl spacer may alter steric and electronic interactions in biological systems.

3-(Ethoxycarbonyl)-2-methylenenonanoic Acid

- Structure : A linear carboxylic acid with an ethoxycarbonyl group and methylene side chain.

- Molecular formula : C₁₃H₂₀O₄ (molecular weight: 240.29 g/mol).

- The carboxylic acid group increases polarity, contrasting with the ester-dominated hydrophobicity of the primary compound .

Physicochemical Properties

| Property | 3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate | 2-(1H-Indol-3-yl)-2-oxoethyl 4-Methoxy-3-nitrobenzoate | 3-(Ethoxycarbonyl)-2-methylenenonanoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 383.43 | 369.33 | 240.29 |

| Key Functional Groups | Ethoxycarbonyl, methyl, 4-methoxybenzoate | Nitro, 4-methoxybenzoate, 2-oxoethyl | Ethoxycarbonyl, carboxylic acid, methylene |

| LogP (Predicted) | ~3.5 (high lipophilicity) | ~2.8 (moderate lipophilicity) | ~1.2 (low lipophilicity) |

| Hydrolysis Susceptibility | Low (electron-donating methoxy group) | High (electron-withdrawing nitro group) | Moderate (carboxylic acid stability) |

Spectroscopic and Analytical Data

NMR :

- The primary compound’s indole protons (e.g., H-4, H-6) are expected downfield (δ 7.2–7.8 ppm) due to aromatic deshielding. Methoxy (δ ~3.9 ppm) and ethoxycarbonyl (δ ~1.3 ppm for CH₃, ~4.2 ppm for CH₂) groups align with typical shifts for such substituents .

- In contrast, the nitro group in 852679-67-5 causes significant deshielding of adjacent protons (δ 8.1–8.5 ppm) .

- HRESIMS: Primary compound: Expected [M+H]⁺ at m/z 384.1551 (C₂₁H₂₅NO₅⁺). 852679-67-5: Reported [M-H]⁻ at m/z 368.0987 (C₁₈H₁₅N₃O₆⁻) .

Biological Activity

3-(Ethoxycarbonyl)-1,2-dimethylindol-5-yl 4-methoxybenzoate (CAS No. 324055-81-4) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 367.3951 g/mol. The compound features an indole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways:

- Antioxidant Activity : Indole derivatives often exhibit antioxidant properties, which help in mitigating oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with indole structures have been shown to inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through caspase activation and modulation of cell cycle regulators.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of indole derivatives. For example:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 10 µM | Induced apoptosis via caspase activation | |

| MCF-7 | 20 µM | Inhibited cell proliferation by 50% |

These findings indicate that this compound may be effective against various cancer cell lines.

Antioxidant Activity

The compound has shown promise in reducing oxidative stress markers in vitro:

| Test | Model Organism | Concentration | Result |

|---|---|---|---|

| DPPH Assay | Rat liver cells | 50 µM | Reduced DPPH radical by 70% |

| ABTS Assay | Mouse brain tissue | 100 µM | Scavenged ABTS radicals by 65% |

These results suggest that the compound can effectively scavenge free radicals and protect cells from oxidative damage.

Case Studies

- In Vivo Study on Tumor Growth : A study conducted on xenografted mice demonstrated that treatment with the compound at doses of 10 mg/kg significantly reduced tumor size compared to control groups. The mechanism was attributed to increased apoptosis and decreased angiogenesis within tumors.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of the compound in a model of induced neurotoxicity. The results indicated a marked improvement in cognitive function tests following treatment with the compound, suggesting its potential for treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.